molecular formula C15H15ClN2O2 B14607126 3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine CAS No. 61075-15-8

3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine

Cat. No.: B14607126
CAS No.: 61075-15-8
M. Wt: 290.74 g/mol
InChI Key: QUPIDRUNGCSQPL-UHFFFAOYSA-N
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Description

3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine is a complex organic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a phenoxy group attached to a pyridazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the chlorinated pyridazine.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules, affecting their function. The phenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methoxypyridazine: Similar structure but lacks the phenoxy group.

    3-Chloro-2-methoxyanisole: Contains a methoxy group but differs in the position of the chloro group.

    3-Chloro-2-hydroxypropyl methacrylate: Contains a chloro group but has a different functional group arrangement.

Uniqueness

3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine is unique due to the presence of the phenoxy group attached to the pyridazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61075-15-8

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

3-chloro-6-[2-methoxy-6-(2-methylprop-2-enyl)phenoxy]pyridazine

InChI

InChI=1S/C15H15ClN2O2/c1-10(2)9-11-5-4-6-12(19-3)15(11)20-14-8-7-13(16)17-18-14/h4-8H,1,9H2,2-3H3

InChI Key

QUPIDRUNGCSQPL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C(=CC=C1)OC)OC2=NN=C(C=C2)Cl

Origin of Product

United States

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